ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate” is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of a similar compound, “2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione”, was achieved by reacting 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine . The reaction was monitored by TLC and the product was recrystallized from a methanol-chloroform mixture to yield a yellow solid .Chemical Reactions Analysis
While specific chemical reactions involving “ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate” are not detailed in the available literature, related compounds such as “Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride” have been synthesized and studied .Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on the synthesis of new thiazoles, pyrazolopyrimidines, and other heterocyclic compounds containing the antipyrine moiety or related structures. These compounds are synthesized through various chemical reactions, including treatment with halo ketones, halo esters, and reactions with hydrazines. The structural confirmation of these compounds is achieved through elemental analysis, spectral data, and alternative synthesis methods when possible (Abdelhamid & Afifi, 2010).
Biological Activities
Several studies have reported on the anticancer activities of newly synthesized heterocyclic compounds based on pyrazole derivatives. These studies involve the synthesis of compounds starting from 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and further reactions to produce derivatives with potential anticancer properties. The biological evaluation of these compounds reveals promising results against various cancer cell lines, highlighting their significance in medicinal chemistry research (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial activities of pyrazole derivatives have also been explored. New series of compounds incorporating pyrazole moieties have been synthesized and tested for their effectiveness against bacterial species. These studies aim to develop novel antimicrobial agents with improved efficacy and potential therapeutic applications. The synthesized compounds undergo rigorous testing to establish their antibacterial activity, contributing to the search for new antimicrobial drugs (Kumar et al., 2017).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)13-10(2)16-17(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMIIDKOUMCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.